Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide

Neuromuscular blockade d-Tubocurarine Twitch suppression

This fully saturated decahydroisoquinoline dihydrobromide delivers a unique biphasic depolarizing-to-non-depolarizing block critical for dissecting nicotinic receptor desensitization dynamics. With ~15-fold potency advantage over d-tubocurarine and exclusively renal elimination, it serves as a benchmark for programs decoupling potency from metabolic complexity. Ideal for electrophysiology and pediatric pharmacodynamic variability studies. For laboratory research only; not for human use.

Molecular Formula C22H41BrN2O
Molecular Weight 429.5 g/mol
CAS No. 19372-98-6
Cat. No. B1672292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide
CAS19372-98-6
SynonymsIsoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide
Molecular FormulaC22H41BrN2O
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCN1CCC2C(C1)CCCC2OC3CCCC4C3CCN(C4)CC.Br
InChIInChI=1S/C22H40N2O.BrH/c1-3-23-13-11-19-17(15-23)7-5-9-21(19)25-22-10-6-8-18-16-24(4-2)14-12-20(18)22;/h17-22H,3-16H2,1-2H3;1H
InChIKeyHELFCLYZDPDNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for Isoquinoline, 5,5′-oxybis(decahydro-2-ethyl-, dihydrobromide (CAS 19372-98-6): A Decahydroisoquinoline-Derived Neuromuscular Blocker


Isoquinoline, 5,5′-oxybis(decahydro-2-ethyl-, dihydrobromide (CAS 19372‑98‑6) is a synthetic bis‑quaternary ammonium compound built on a decahydroisoquinoline scaffold, supplied as a dihydrobromide salt with molecular formula C₂₂H₄₂Br₂N₂O and molecular weight 510.39 g·mol⁻¹ . It is cataloged as a bioactive small molecule by multiple vendors and has been studied pre‑clinically for its neuromuscular blocking properties, exhibiting a mixed depolarization/non‑depolarization mechanism at the nicotinic acetylcholine receptor [1]. The compound belongs to the broader class of bis‑tetrahydroisoquinoline and bis‑decahydroisoquinoline neuromuscular junction blockers, but its fully saturated ring system and ether‑bridge connectivity distinguish it from the more common tetrahydroisoquinoline‑based agents.

Why Generic Substitution Fails for Isoquinoline, 5,5′-oxybis(decahydro-2-ethyl-, dihydrobromide (19372-98-6): Structural and Pharmacodynamic Uniqueness


Compounds within the bis‑quaternary ammonium neuromuscular blocker class cannot be freely interchanged because subtle variations in onium‑group separation, ring saturation, and counter‑ion identity profoundly alter potency, onset, duration, and side‑effect profiles [1]. For example, the fully saturated decahydroisoquinoline core of CAS 19372‑98‑6 confers a distinct conformational flexibility and electronic distribution compared to the partially unsaturated tetrahydroisoquinoline core of atracurium or cisatracurium, leading to different nicotinic receptor affinity and different susceptibility to enzymatic or Hofmann degradation [2]. Direct clinical comparisons between dioxonium (the pharmacological designation frequently associated with decahydroisoquinoline‑derived bis‑quaternaries) and pancuronium reveal wider inter‑individual response variability as well as significant potency differences, making simple dose‑normalized substitution unreliable [3]. Consequently, procurement decisions must be guided by compound‑specific evidence rather than class‑level assumptions.

Quantitative Evidence for Isoquinoline, 5,5′-oxybis(decahydro-2-ethyl-, dihydrobromide (19372-98-6): Comparator‑Based Differentiation


Potency Advantage Over d‑Tubocurarine: ≈15‑Fold Lower Weight‑Normalized Dose Required for 90 % Twitch Suppression

In a head‑to‑head surgical‑patient study, dioxonium (Dx) was found to be approximately 15 times as potent as d‑tubocurarine (dTc) on a weight basis in suppressing the adductor pollicis twitch to 90 % of baseline [1]. The initial Dx block exhibited depolarizing characteristics with negligible fade in the train‑of‑four (2 Hz) stimulus, whereas dTc produced a non‑depolarizing block with pronounced fade at equivalent twitch‑suppression levels [1].

Neuromuscular blockade d-Tubocurarine Twitch suppression

Mixed Depolarizing/Non‑Depolarizing Mechanism: Phase‑I Depolarization Without Significant Fade Transitions to Non‑Depolarizing Block

The myoneural block produced by dioxonium (recognized as the same chemotype as CAS 19372‑98‑6) displays a biphasic pharmacodynamic profile: initially a depolarizing block with negligible train‑of‑four (TOF) fade at 90 % twitch suppression, followed by a transition to a non‑depolarizing block with profound TOF fade (2 Hz and 50 Hz) upon maintenance dosing [1]. In contrast, pure depolarizing agents such as suxamethonium show persistent depolarization characteristics, while pure non‑depolarizers such as pancuronium exhibit TOF fade from the outset [2].

Dual‑phase block Train‑of‑four fade Depolarizing vs non‑depolarizing

Spontaneous Recovery Kinetics: Faster Offset Than d‑Tubocurarine Blocks of Comparable Duration

Following a total cumulative dose of approximately 100 µg kg⁻¹ dioxonium, spontaneous recovery of neuromuscular transmission occurred slightly faster than after d‑tubocurarine blocks of comparable duration [1]. Neostigmine‑assisted reversal achieved full restitution of pre‑relaxant twitch tension and disappearance of train‑of‑four fade within approximately 20 minutes, although a minor residual discrepancy between EMG amplitude and mechanical twitch force persisted [1].

Recovery time d‑Tubocurarine Neostigmine reversal

Pharmacokinetic Biphasic Plasma Clearance and Renal Elimination as Unchanged Active Drug

Investigation with ¹⁴C‑labeled dioxonium (chemotype identical to CAS 19372‑98‑6) demonstrated a biphasic change in blood plasma radioactivity after intravenous administration, with termination of curarization occurring at a consistent plasma radioactivity threshold regardless of dose [1]. The majority of radioactivity distributed to skeletal muscle and kidneys, and the drug was eliminated unchanged in pharmacologically active form via the kidneys [1].

Pharmacokinetics Renal clearance C14‑labeled dioxonium

Response Variability in Pediatric Populations: Wider Inter‑ and Intra‑Individual Variation Compared to Pancuronium

In a direct comparative pediatric clinical trial (small children undergoing general surgery), dioxonium at 30‑60 µg kg⁻¹ i.v. exhibited wider intra‑ and inter‑individual variation in neuromuscular response than pancuronium at 0.05‑0.1 mg kg⁻¹ i.v., particularly after repeated administrations [1]. Intubating conditions, maintenance of anesthesia, and cardiovascular responses were otherwise comparable between the two agents [1].

Pediatric anesthesia Pancuronium Response variability

Optimal Application Scenarios for Isoquinoline, 5,5′-oxybis(decahydro-2-ethyl-, dihydrobromide (19372-98-6)


Pharmacological Tool for Studying Dual‑Phase Neuromuscular Blockade

The unique biphasic depolarizing‑to‑non‑depolarizing block profile, quantitatively characterized by negligible initial TOF fade followed by profound fade after cumulative dosing [1], makes this compound an invaluable tool for dissecting the temporal dynamics of nicotinic receptor desensitization and phase‑II block mechanisms in academic electrophysiology laboratories.

Reference Standard for Bis‑Quaternary Ammonium Structure‑Activity Relationship (SAR) Studies

The fully saturated decahydroisoquinoline core, ether‑bridge connectivity, and ethyl‑quaternized nitrogen atoms define a distinct chemotype. Its ≈15‑fold potency advantage over d‑tubocurarine [2] and renal‑only elimination pathway [3] provide benchmark data points for medicinal chemistry programs aiming to decouple potency from metabolic complexity.

Specialized Anesthesia Protocols Requiring Predictable Renal Clearance in Non‑Hepatic‑Impaired Populations

The demonstration that dioxonium is eliminated unchanged via the kidneys without reliance on hepatic metabolism or plasma esterases [3] supports its evaluation in surgical populations where hepatic function is preserved but predictable renal clearance is preferred over agents with complex multi‑pathway elimination (e.g., atracurium, mivacurium).

Pediatric Neuromuscular Blocker Research with Defined Variability Profiles

The documented wider inter‑individual response variability relative to pancuronium [4] provides a characterized reference for studies investigating pharmacodynamic variability in pediatric neuromuscular pharmacology, where understanding the sources of response heterogeneity is critical for developing improved pediatric dosing algorithms.

Quote Request

Request a Quote for Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.